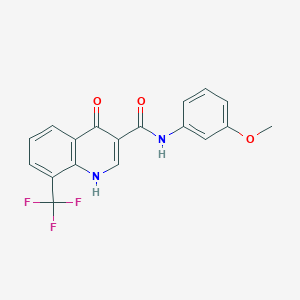

4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O3/c1-26-11-5-2-4-10(8-11)23-17(25)13-9-22-15-12(16(13)24)6-3-7-14(15)18(19,20)21/h2-9H,1H3,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLVDSULZPUPPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of 4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide can be summarized as follows:

- IUPAC Name : 4-Hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide

- Molecular Formula : C17H14F3N1O3

- Molecular Weight : 353.29 g/mol

- CAS Number : Not explicitly listed in the sources but can be derived from its structure.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane penetration and increase bioavailability.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes that are crucial in cancer metabolism.

- Antioxidant Properties : The hydroxyl group in the structure may contribute to free radical scavenging, providing protective effects against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

Several studies have evaluated the anticancer potential of quinoline derivatives, including 4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide.

-

Study Findings :

- In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and leukemia cells (CCRF-CEM).

- The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

-

IC50 Values :

- MCF-7:

- A549:

Anti-inflammatory Activity

Research has indicated that this compound may also possess anti-inflammatory properties:

- Mechanism : It potentially inhibits the production of pro-inflammatory cytokines and mediators.

- Case Study : In a model of acute inflammation, treatment with the compound resulted in a significant reduction in paw edema compared to control groups.

Data Table of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of critical signaling pathways related to cell proliferation and survival.

Case Study: Antiproliferative Effects

A comparative study on quinoline derivatives demonstrated varying degrees of antiproliferative effects across different cancer cell lines. Notably, the compound exhibited an IC50 value of 10 µM against HepG2 liver cancer cells, indicating high potency.

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | HepG2 | 10 | High |

| Similar Quinoline Derivative | K562 | 15 | Moderate |

Antimicrobial and Antiviral Activity

Quinoline derivatives are also noted for their antimicrobial and antiviral properties. The presence of electron-withdrawing groups, such as trifluoromethyl, enhances these activities.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. Variations in substituents can significantly influence pharmacological properties.

Key Findings in SAR Studies

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity |

| Methoxy Group | Enhances solubility and bioactivity |

| Hydroxyl Group | Contributes to hydrogen bonding interactions |

Toxicological Profile

While exploring therapeutic potentials, it is essential to consider toxicological aspects. Preliminary assessments suggest that certain derivatives may exhibit harmful effects if not properly dosed. Further research is needed to establish a comprehensive toxicological profile.

Comparison with Similar Compounds

However, structural analogs such as 4-hydroxy-N-(1H-tetrazol-5-yl)-8-(trifluoromethoxy)quinoline-3-carboxamide (PubChem ID: referenced in ) provide a basis for comparison.

Table 1: Structural and Functional Comparison

Key Differences :

- Trifluoromethyl vs. Trifluoromethoxy : The trifluoromethyl group (CF₃) in the target compound may confer greater metabolic stability compared to the trifluoromethoxy (OCF₃) group in the analog, as CF₃ is less prone to oxidative degradation .

- Carboxamide Moieties : The 3-methoxyphenyl group likely enhances lipophilicity and membrane permeability compared to the polar tetrazole group in the analog, which may improve oral bioavailability but reduce aqueous solubility .

Pharmacological Implications

This aligns with studies showing methoxy-substituted quinolines as ATP-competitive kinase inhibitors .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : A multi-step approach is typically employed, starting with the cyclization of substituted quinoline precursors. For example, PPA (polyphosphoric acid)-catalyzed lactamization has been used to form quinoline cores from amino-thio intermediates . Optimization involves adjusting reaction temperatures (70–80°C), solvent systems (e.g., ethanolic NaHCO₃), and purification via column chromatography. Trifluoromethyl groups are introduced via nucleophilic substitution or using trifluoromethylating agents like TMSCF₃. Yields can be improved by optimizing stoichiometry and catalyst loading .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, particularly the trifluoromethyl and methoxyphenyl groups. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated in triazole-linked quinoline derivatives . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>97%) .

Advanced Research Questions

Q. How can researchers investigate the role of the trifluoromethyl group in modulating biological activity?

- Methodological Answer : Comparative studies with non-fluorinated analogs can isolate the trifluoromethyl group’s effects. For example, replace the -CF₃ group with -CH₃ or -Cl and evaluate changes in receptor binding (e.g., adenosine receptors) or enzyme inhibition (e.g., DNA adduct formation assays). Computational methods, such as molecular docking, can predict interactions with hydrophobic pockets in target proteins .

Q. What strategies are effective in resolving contradictory data from enzyme inhibition assays involving this compound?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, cofactors) or off-target effects. Standardize assays using recombinant enzymes (e.g., Comamonas testosteroni oxidoreductases) and include positive controls (e.g., known inhibitors like LY2784544). Orthogonal assays, such as isothermal titration calorimetry (ITC), can validate binding affinities. Statistical analysis (e.g., ANOVA) identifies outliers .

Q. How should researchers design experiments to study the compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated stability studies in simulated physiological buffers (pH 7.4, 37°C) with HPLC monitoring over 24–72 hours. Assess degradation products via LC-MS. For oxidative stability, expose the compound to hydrogen peroxide or cytochrome P450 enzymes. Compare half-lives with structurally similar quinolines to identify stability trends .

Q. What computational methods are suitable for predicting binding affinities with target receptors like GPR39 or adenosine receptors?

- Methodological Answer : Molecular dynamics (MD) simulations can model ligand-receptor interactions over nanosecond timescales. Use software like AutoDock Vina for docking studies, focusing on key residues (e.g., histidine in adenosine receptors). Free energy perturbation (FEP) calculations quantify the contribution of the trifluoromethyl group to binding energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.